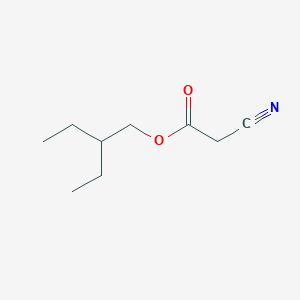

2-Ethylbutyl cyanoacetate

Description

Contextualization of Cyanoacetate (B8463686) Esters within Contemporary Organic Synthesis

Cyanoacetate esters are a class of highly versatile reagents in organic synthesis. google.com Their utility stems from the presence of multiple functional groups within a relatively simple molecule, making them valuable starting materials for a wide array of more complex structures. wikipedia.org The parent compound, cyanoacetic acid, is about 1000 times more acidic than acetic acid, and its esters retain significant acidity at the α-carbon. wikipedia.org

These esters possess three distinct reactive centers:

An acidic methylene (B1212753) (CH₂) group flanked by two electron-withdrawing groups (nitrile and ester carbonyl).

An electrophilic nitrile carbon.

An electrophilic ester carbonyl carbon. wikipedia.org

This trifunctional nature allows cyanoacetate esters to participate in a diverse range of chemical transformations. They are classical substrates for condensation reactions such as the Knoevenagel condensation and the Michael addition. wikipedia.org Furthermore, they serve as foundational synthons for the preparation of numerous heterocyclic compounds, including pyridazines, pyrazoles, and purine (B94841) derivatives like caffeine (B1668208) and theophylline. wikipedia.orgresearchgate.net The reactivity of the ester and nitrile groups also allows for their conversion into other functional groups; for instance, reaction with ammonia (B1221849) can yield cyanoacetamide, and hydrolysis followed by decarboxylation can lead to other valuable intermediates. wikipedia.org Their role as precursors extends to the synthesis of amino acids and various pharmacologically relevant molecules. wikipedia.orgcdnsciencepub.com

Academic Significance of 2-Ethylbutyl Cyanoacetate as a Multifunctional Synthon

The primary academic and industrial significance of this compound is its function as a critical precursor for the synthesis of the monomer 2-ethylbutyl cyanoacrylate. This transformation is typically achieved through a Knoevenagel condensation reaction between this compound and formaldehyde (B43269) (often in the form of its polymer, paraformaldehyde). scispace.com

The resulting monomer, 2-ethylbutyl cyanoacrylate, is the key component in the production of poly(2-ethylbutyl cyanoacrylate) (PEBCA). PEBCA is a biodegradable polymer that has emerged as a highly promising material in the field of nanomedicine. nih.govbohrium.com Researchers are actively investigating PEBCA for the creation of nanoparticles (NPs) designed for advanced drug delivery systems. nih.govmdpi.com These nanoparticles can encapsulate therapeutic agents, such as the chemotherapy drug cabazitaxel, for targeted delivery to cancer cells. nih.govbohrium.com Studies have shown that PEBCA-based nanoparticles can improve treatment efficacy in preclinical models of breast cancer and can modulate the tumor microenvironment by affecting immune cells like macrophages. nih.govmdpi.com

The choice of the 2-ethylbutyl group is not arbitrary. The structure of the alkyl side-chain in poly(alkyl cyanoacrylates) (PACAs) is crucial in determining the physical and biological properties of the resulting nanoparticles, including their degradation rate, drug-loading capacity, and cellular interactions. mdpi.com The branched 2-ethylbutyl group in PEBCA provides distinct properties compared to straight-chain analogues like poly(n-butyl cyanoacrylate) (PBCA), influencing biodistribution and therapeutic outcomes. mdpi.com Therefore, the synthesis of high-purity this compound is a foundational step for research into these next-generation nanomedicines.

The synthesis of this compound itself can be accomplished through standard esterification methods, such as the reaction of cyanoacetic acid with 2-ethyl-1-hexanol in the presence of an acid catalyst. google.com Alternatively, it can be prepared by reacting a 2-ethylbutyl haloacetate with a cyanide salt. google.com

Below is a table of selected physical and chemical properties for this compound.

| Property | Value |

| CAS Number | 96980-49-3 chemicalbook.com |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Canonical SMILES | CCC(CC)COC(=O)CC#N |

| Synonyms | Cyanoacetic acid 2-ethylbutyl ester |

Note: Physical properties like boiling point and density are not widely reported in publicly available literature.

Structural Attributes and Reactive Centers of this compound for Mechanistic Investigations

The reactivity of this compound is dictated by its molecular architecture, which features a combination of a nitrile group, an ester group, and a carbon framework with a particularly reactive methylene group. Mechanistic investigations of this compound focus on how these centers interact with various reagents.

The Acidic Methylene Group (α-carbon): Positioned between the strongly electron-withdrawing nitrile (-C≡N) and carbonyl (-C=O) groups, the protons on the α-carbon are significantly acidic. This allows for easy deprotonation by even weak bases to form a stabilized carbanion (enolate). This nucleophilic carbanion is central to the compound's utility. Its most significant reaction is the Knoevenagel condensation with aldehydes or ketones. wikipedia.org In the context of its primary application, it reacts with formaldehyde to form an intermediate that subsequently eliminates water to yield 2-ethylbutyl cyanoacrylate, the monomer for PEBCA synthesis. scispace.com

The Ester Group (-COOCH₂CH(CH₂CH₃)₂): The carbonyl carbon of the ester is electrophilic and can undergo nucleophilic acyl substitution. For example, it can react with ammonia to form cyanoacetamide or with hydrazine (B178648) to produce the corresponding hydrazide. wikipedia.org While less common in its specific application, this reactive site offers pathways to other derivatives. The bulky, branched 2-ethylbutyl portion of the ester is sterically hindering compared to smaller, linear alkyl groups, which can influence reaction kinetics.

The Nitrile Group (-C≡N): The nitrile group also presents an electrophilic carbon atom. It can undergo nucleophilic attack, leading to the formation of various heterocycles. wikipedia.org It can also be reduced via hydrogenation to yield a primary amine, which would transform the molecule into a beta-amino ester. This reactivity provides another avenue for synthetic diversification, allowing for the introduction of nitrogen-containing functionalities.

The table below summarizes the key reactive centers and their characteristic reactions.

| Reactive Center | Type of Reactivity | Common Reactions | Example Product Type |

| Active Methylene Group | Nucleophilic (after deprotonation) | Knoevenagel Condensation, Michael Addition, Alkylation | α,β-Unsaturated compounds, Substituted dinitriles/diesters |

| Ester Carbonyl Group | Electrophilic | Nucleophilic Acyl Substitution (e.g., Ammonolysis) | Amides, Hydrazides |

| Nitrile Group | Electrophilic | Nucleophilic Addition, Reduction | Heterocycles, Amines |

Ultimately, for mechanistic studies involving this compound, the interplay between these reactive sites is crucial. However, its role as a synthon is overwhelmingly dominated by the reactivity of its active methylene group to build the carbon-carbon double bond required for the formation of the cyanoacrylate monomer. scispace.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

96980-49-3 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-ethylbutyl 2-cyanoacetate |

InChI |

InChI=1S/C9H15NO2/c1-3-8(4-2)7-12-9(11)5-6-10/h8H,3-5,7H2,1-2H3 |

InChI Key |

FVKDMAZNKWXVHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylbutyl Cyanoacetate and Analogues

Esterification Protocols for Cyanoacetic Acid Derivatives

Esterification represents a fundamental approach for the synthesis of 2-ethylbutyl cyanoacetate (B8463686), involving the reaction of cyanoacetic acid with 2-ethylbutanol. This can be accomplished through direct esterification or transesterification routes.

Direct Esterification with 2-Ethylbutanol and Catalytic Systems

Direct esterification, often an application of Fischer esterification, involves reacting cyanoacetic acid with 2-ethylbutanol in the presence of an acid catalyst. google.comorgsyn.org The reaction is typically performed under reflux to facilitate the removal of water, which drives the equilibrium towards the formation of the ester product. google.com

A range of strong inorganic or organic acids can be employed as catalysts. google.com Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid, favored for their availability and compatibility with standard glass-lined reactors. google.com The catalyst loading is a critical parameter, generally ranging from 0.01 to 0.5 moles per mole of cyanoacetic acid. google.com The reaction temperature is dictated by the boiling point of the solvent and alcohol, typically maintained between 50°C and 100°C. google.com To enhance yield, an excess of the alcohol, 2-ethylbutanol, is often used, with molar ratios of alcohol to cyanoacetic acid ranging from 1:1 to 2:1. google.com

Table 1: Catalytic Systems for Direct Esterification of Cyanoacetic Acid

| Catalyst | Typical Molar Ratio (Catalyst:Cyanoacetic Acid) | Key Advantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | 0.05 - 0.10 google.com | High activity, low cost |

| p-Toluenesulfonic Acid (p-TsOH) | 0.05 - 0.3 google.com | Effective, less corrosive than H₂SO₄ |

| Heteropoly Acids (e.g., Silicotungstic acid) | 1.5% by weight e3s-conferences.org | High activity, low corrosivity, less pollution e3s-conferences.org |

Transesterification Routes and Reaction Optimizations for 2-Ethylbutyl Cyanoacetate Production

Transesterification offers an alternative pathway where a more readily available cyanoacetate ester, such as methyl or ethyl cyanoacetate, is reacted with 2-ethylbutanol to yield this compound. e3s-conferences.orggoogleapis.com This equilibrium-driven reaction necessitates the removal of the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) to achieve high conversion. googleapis.com

The reaction is typically catalyzed by tin compounds, such as dibutyltin (B87310) oxide or dibutyltin dimethoxide. googleapis.com The alcohol (2-ethylbutanol) is used in significant excess, with molar ratios relative to the starting ester ranging from 1.5 to 30. googleapis.com Reaction temperatures are generally high, often around 160°C, to facilitate the distillation of the alcohol byproduct. googleapis.com Studies on analogous systems have shown that conversions can reach over 90% with selectivities approaching 100% under optimized conditions. googleapis.com

Table 2: Reaction Parameters for Transesterification of Alkyl Cyanoacetates

| Starting Ester | Alcohol | Catalyst | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| Methyl Cyanoacetate | Cyclohexanol | Dibutyltin dimethoxide | >7.5 | 160 | 95 googleapis.com |

| Ethyl Cyanoacetate | t-Butanol | Dibutyltin oxide | >5.7 | 160 | 93 googleapis.com |

Advanced Synthetic Strategies for this compound

To address the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include phase-transfer catalysis, microwave-assisted and ultrasonic-promoted techniques, and flow chemistry methodologies.

Phase-Transfer Catalysis Approaches for Cyanoacetate Ester Synthesis

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. princeton.edu For cyanoacetate synthesis, this often involves the reaction of an alkali metal cyanoacetate salt (aqueous phase) with an alkyl halide (organic phase) in the presence of a phase-transfer catalyst. google.com Quaternary ammonium (B1175870) salts are common catalysts that transfer the cyanoacetate anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. princeton.edu This method can also be applied to the synthesis of ethyl cyanoacetate by reacting sodium cyanoacetate with ethyl bromide. wikipedia.org

Microwave-Assisted and Ultrasonic-Promoted Synthesis Techniques

The application of microwave irradiation and ultrasound energy can significantly accelerate organic reactions. ajrconline.orgnih.gov Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating. ajrconline.orgunifap.br For instance, Knoevenagel condensations involving ethyl cyanoacetate have been successfully performed under solvent-free microwave conditions, highlighting the potential of this technology for related esterification reactions. researchgate.netresearchgate.net Polar solvents like DMF, ethanol, and water are particularly effective media for microwave-assisted reactions. scispace.com

Similarly, sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.gov Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures. orgchemres.orgderpharmachemica.com This technique has been successfully applied to the synthesis of various esters and other organic compounds, suggesting its applicability for the efficient production of this compound. nih.govresearchgate.net

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch processing. vapourtec.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.comflinders.edu.au This methodology provides several advantages, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for integrating reaction and purification steps. flinders.edu.aumdpi.comasymchem.com

The continuous production of cyanoacetate has been demonstrated using tubular reactors where raw materials are passed through preheaters, mixers, and the reactor itself for a continuous reaction and separation process. google.com This approach leads to high reaction efficiency, a high degree of automation, and improved yields, making it an attractive strategy for the large-scale industrial production of this compound. asymchem.comgoogle.com

Sustainable and Green Chemistry Considerations in this compound Synthesis

Biocatalytic Synthesis Pathways Utilizing Enzyme Promoted Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis. Enzymes operate under mild conditions (temperature and pH), are highly specific, and can reduce the generation of byproducts. researchgate.net In the context of ester synthesis, lipases are particularly prominent due to their ability to catalyze esterification, transesterification, and aminolysis reactions. nih.govmdpi.com

While specific research on the lipase-catalyzed synthesis of this compound is not extensively documented, the enzymatic synthesis of various cyanoacetic esters and related compounds is an established proof of concept. researchgate.netnih.gov Lipases, such as those from Candida antarctica (CALA and CALB) and Candida rugosa, are frequently used for producing flavor esters and other specialty chemicals. nih.govnih.gov

The primary biocatalytic routes applicable to this compound synthesis include:

Direct Esterification : This involves the reaction of cyanoacetic acid with 2-ethylbutanol, catalyzed by a lipase. This method is straightforward but produces water as a byproduct, which can affect reaction equilibrium and may need to be removed.

Transesterification (or Interesterification) : This pathway uses a simple alkyl cyanoacetate, such as methyl or ethyl cyanoacetate, which reacts with 2-ethylbutanol in the presence of a lipase. nih.govgoogleapis.com This avoids the production of water and can be highly efficient, with selectivities often reaching over 98%. googleapis.com

Enzymatic processes provide a sustainable alternative to chemical catalysts, which can be corrosive, polluting, and difficult to separate from the reaction mixture. researchgate.net

Table 1: Overview of Relevant Biocatalytic Ester Synthesis

| Catalyst Type | Substrates | Reaction Type | Key Findings |

| Lipase | Cyanoacetic acid, Acetals | Cascade Esterification/Knoevenagel | Demonstrates enzyme promiscuity for one-pot synthesis of complex esters. nih.gov |

| Lipase A and B (Candida antarctica) | Butyric acid, Ethanol | Esterification | High conversion rates (over 97%) achieved under optimized conditions. Immobilization on nanoparticles allows for catalyst recycling. nih.gov |

| Lipase (Candida rugosa) | Ethyl caprate, Butyric acid | Transesterification | Reaction kinetics follow a Ping-Pong Bi-Bi mechanism with substrate inhibition. nih.gov |

| Dibutyltin oxide compounds | Methyl/Ethyl cyanoacetate, Various alcohols | Transesterification | High conversion (93-98%) and selectivity (98-100%) for higher cyanoacetic esters. googleapis.com |

Solvent-Free and Reduced-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. mspmbeed.com Research into the synthesis of cyanoacetate derivatives has explored solvent-free conditions and the use of greener solvents.

Solvent-Free Synthesis: Reactions performed without a solvent, often referred to as neat or solventless systems, can significantly reduce waste and simplify product purification. The Knoevenagel condensation, a common reaction involving the acidic methylene (B1212753) group of cyanoacetates, has been successfully carried out under solvent-free conditions. researchgate.net For example, the condensation of ethyl cyanoacetate with various aldehydes can be catalyzed by L-proline under solvent-free microwave irradiation, leading to excellent yields in very short reaction times. researchgate.net This approach minimizes waste and energy consumption.

Reduced-Solvent and Green Solvent Systems: When a solvent is necessary, the focus shifts to using environmentally benign alternatives.

Water : As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for green synthesis. The synthesis of 2-cyano-3-phenylacrylic acid derivatives has been achieved in water using an organocatalyst, providing an environmentally friendly protocol. mspmbeed.com

Supercritical Fluids : Supercritical carbon dioxide (ScCO2) has been used as a reaction medium in lipase-catalyzed synthesis. researchgate.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization.

Optimized Solvent Systems : In some cases, a combination of solvents can improve reaction efficiency and product separation. A process for producing cyanoacetic acid esters utilizes a dual-solvent system where a first solvent dissolves the cyanoacetic acid and a second, water-immiscible solvent facilitates the removal of water produced during esterification, thereby driving the reaction to completion and improving the yield. google.com

Table 2: Comparison of Solvent Systems in Cyanoacetate Synthesis

| Solvent System | Example Catalyst/Reaction | Advantages | Disadvantages |

| Conventional Organic Solvents (e.g., Toluene (B28343), Benzene, Acetonitrile) | Acid-catalyzed esterification google.com, Cyanation with NaCN google.com | Good solubility for nonpolar reactants, well-established procedures. | Often toxic, flammable, and environmentally persistent; requires energy for removal and disposal. nih.gov |

| Solvent-Free (Neat) | L-proline catalyzed Knoevenagel condensation researchgate.net | Eliminates solvent waste, simplifies purification, can lead to higher reaction rates. | May not be suitable for all reactants due to melting points or viscosity. |

| Water | DBU-catalyzed synthesis of acrylic acid derivatives mspmbeed.com | Non-toxic, non-flammable, inexpensive, environmentally benign. | Poor solubility for many organic compounds, may require phase-transfer catalysts. |

| Mixed Solvent Systems | Sulfuric acid-catalyzed esterification in Ethyl acetate/n-hexane google.com | Can improve reaction kinetics and facilitate azeotropic removal of byproducts like water. | Still involves organic solvents that need to be managed and recycled. |

Atom Economy and Process Efficiency Analyses

Atom Economy: Developed by Barry Trost, atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org A reaction with high atom economy is inherently "greener" because it generates less waste in the form of byproducts.

The traditional synthesis of cyanoacetic esters often starts from a haloacetic acid. For instance, the synthesis of ethyl cyanoacetate from sodium chloroacetate (B1199739) and sodium cyanide followed by esterification can be analyzed for its atom economy. orgsyn.orglookchem.com

The atom economy for this step is calculated as:

Formula Weight of Product (NCCH₂COONa): 107.04 g/mol

Formula Weight of Reactants (ClCH₂COONa + NaCN): 116.48 g/mol + 49.01 g/mol = 165.49 g/mol

% Atom Economy = (FW of Product / FW of Reactants) x 100 = (107.04 / 165.49) x 100 ≈ 64.7%

Improving process efficiency involves optimizing reaction conditions to maximize conversion and selectivity while minimizing reaction time and energy input. researchgate.net For example, studies on the synthesis of ethyl cyanoacetate have optimized parameters such as catalyst amount, molar ratio of reactants, and temperature to achieve yields as high as 91.5%. researchgate.nete3s-conferences.org

Table 3: Atom Economy and Efficiency Analysis of Selected Cyanoacetate Syntheses

| Synthesis Route | Key Reactants | Major Byproducts | Theoretical Atom Economy | Reported Efficiency Metrics |

| Cyanation of Chloroacetate Salt orgsyn.org | Sodium chloroacetate, Sodium cyanide | Sodium chloride | ~64.7% | Yields of 77-80% reported for the overall process including esterification. lookchem.com |

| Reaction of Chloroacetate Ester with HCN google.com | 2-Ethylhexyl monochloroacetate, HCN, Triethylamine | Triethylamine hydrochloride | ~57.5% (for cyanation step) | Conversion: 61.9%; Selectivity: 72.2% (under specific conditions). google.com |

| Direct Esterification of Cyanoacetic Acid researchgate.net | Cyanoacetic acid, Ethanol | Water | 100% (if water is not considered waste) | Esterification rate of 91.5% under optimized conditions. researchgate.net |

| Transesterification googleapis.com | Methyl cyanoacetate, Cyclohexanol | Methanol | 100% (if methanol is recovered/reused) | Conversion: 95%; Selectivity: 100%. googleapis.com |

Chemical Reactivity and Mechanistic Investigations of 2 Ethylbutyl Cyanoacetate

Nucleophilic Reactivity of the Active Methylene (B1212753) Group

The primary mode of reactivity for 2-Ethylbutyl cyanoacetate (B8463686) involves the deprotonation of the α-carbon to form a stabilized carbanion. This nucleophile is central to its participation in condensation and addition reactions. The pKa value of the active methylene protons in similar compounds, like ethyl cyanoacetate, is around 13.1, indicating that relatively mild bases are sufficient to initiate these reactions. mdpi.com

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. sigmaaldrich.comsciensage.info It involves the nucleophilic addition of the 2-Ethylbutyl cyanoacetate carbanion to the carbonyl carbon of an aldehyde or ketone. This is typically followed by a dehydration step to yield an α,β-unsaturated product, which is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. nih.govmdpi.com The general mechanism begins with the base-catalyzed formation of the carbanion, which then attacks the carbonyl compound. The resulting β-hydroxy intermediate readily eliminates a molecule of water to form the final condensed product. sigmaaldrich.com

In Knoevenagel condensations, the formation of (E) and (Z) stereoisomers is possible. However, the reaction often exhibits a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable (E)-isomer. researchgate.net Studies involving the condensation of various aliphatic aldehydes with similar active methylene compounds have demonstrated that by carefully selecting the reaction conditions, such as the solvent and temperature, it is possible to achieve complete stereochemical control. organic-chemistry.org For instance, performing the reaction in toluene (B28343) at reflux often leads to the (E)-nitro alkene, while using dichloromethane (B109758) at room temperature can selectively produce the (Z)-isomer. organic-chemistry.org This level of control is crucial for the synthesis of specific isomers required in pharmaceutical and materials science applications. electronicsandbooks.com

A wide array of catalysts has been developed to improve the efficiency, yield, and environmental footprint of the Knoevenagel condensation. Research has moved from traditional homogeneous basic catalysts like ammonia (B1221849) and amines towards more recyclable and robust heterogeneous and novel catalytic systems. scispace.com

Key areas of catalyst development applicable to this compound include:

Ionic Liquids (ILs): Functionalized ionic liquids, such as those derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be highly effective catalysts, sometimes acting as both the solvent and catalyst. researchgate.netrsc.org Hydroxyl-functionalized ILs can further enhance catalytic activity by forming hydrogen bonds with the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack. nih.govrsc.org

Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation and recyclability. Examples include nitrided ITQ-2 zeolites, which are effective for bulky aromatic aldehydes rsc.org, and layered double hydroxides (LDHs) anchored with ionic liquids, which show excellent yields and selectivity in aqueous media at room temperature. scispace.com

Tandem Catalysis: Ruthenium-based heterogeneous catalysts have been developed for one-pot tandem reactions, where an alcohol is first oxidized to an aldehyde, which then undergoes an in-situ Knoevenagel condensation with an active methylene compound like ethyl cyanoacetate. mdpi.com

The table below summarizes the performance of various catalytic systems in the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate, which serves as a model for the reactivity of this compound. nih.govscielo.org.mx

| Aldehyde | Catalyst System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 15 min | 98 | nih.gov |

| 4-Chlorobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 5 min | 99 | nih.gov |

| 4-Nitrobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 5 min | 99 | nih.gov |

| 4-Methoxybenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 20 min | 95 | nih.gov |

| Benzaldehyde | DIPEAc | 1.5 h | 91 | scielo.org.mx |

| 2-Chlorobenzaldehyde | DIPEAc | 2.0 h | 88 | scielo.org.mx |

| Furfural | DIPEAc | 2.5 h | 90 | scielo.org.mx |

The carbanion generated from this compound can also act as a nucleophile in Michael (or conjugate) addition reactions. masterorganicchemistry.comnumberanalytics.com In this type of reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.orgresearchgate.net This 1,4-addition is a powerful method for forming carbon-carbon bonds and creating more complex molecular scaffolds. rug.nl The reaction is fundamental in organic synthesis for producing 1,5-dicarbonyl compounds and other valuable intermediates. masterorganicchemistry.com

Asymmetric Michael additions are of paramount importance for the synthesis of chiral molecules. When the Michael addition of a nucleophile like this compound to an α,β-unsaturated system creates a new stereocenter, the use of a chiral catalyst can direct the reaction to produce one enantiomer preferentially over the other. dergipark.org.tr Research in this area has led to the development of highly effective organocatalysts.

Bifunctional catalysts, which possess both a Brønsted acid (e.g., thiourea (B124793), squaramide) and a Brønsted base (e.g., tertiary amine) moiety, are particularly successful. nih.govrsc.org The basic site deprotonates the active methylene compound, while the acidic site activates the Michael acceptor through hydrogen bonding, orienting the substrates for a highly stereoselective attack. nih.govresearchgate.net Studies on the addition of α-substituted cyanoacetates to vinyl ketones using chiral thiourea/tertiary amine catalysts have achieved excellent enantioselectivities (up to 97% ee) and yields. nih.govresearchgate.net Similarly, chiral squaramide catalysts have been used to promote the Michael addition to nitroolefins, yielding products with adjacent quaternary and tertiary stereocenters in high ee. rsc.org

The table below illustrates the effectiveness of chiral organocatalysts in the enantioselective Michael addition of substituted cyanoacetates to Michael acceptors.

| Nucleophile (Cyanoacetate Derivative) | Michael Acceptor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| α-Phenyl Cyanoacetate | Methyl Vinyl Ketone | Bifunctional Thiourea | 99 | 92 | nih.gov |

| α-(4-Chlorophenyl) Cyanoacetate | Methyl Vinyl Ketone | Bifunctional Thiourea | 99 | 97 | nih.gov |

| α-Naphthyl Cyanoacetate | Methyl Vinyl Ketone | Bifunctional Thiourea | 85 | 95 | nih.gov |

| α-Ethyl Cyanoacetate | Methyl Vinyl Ketone | Bifunctional Thiourea | 61 | 82 | nih.gov |

| 2-Phenyl-benzofuran-3(2H)-one | trans-β-Nitrostyrene | Bifunctional Squaramide | 98 | 99 | rsc.org |

| 2-Methyl-benzofuran-3(2H)-one | trans-β-Nitrostyrene | Bifunctional Squaramide | 99 | 99 | rsc.org |

The mechanism of the Michael addition involves the nucleophilic attack of the carbanion on the β-carbon of the α,β-unsaturated system. libretexts.org This generates an enolate intermediate, which is then protonated to give the final 1,4-addition product. masterorganicchemistry.com The reaction is generally reversible and thermodynamically controlled.

Mechanistic investigations often focus on the role of the catalyst in facilitating the reaction. In bifunctional organocatalysis, computational and experimental studies suggest a model involving multiple hydrogen-bonding interactions between the catalyst and the two reactants. nih.gov This ternary complex properly orients the nucleophile and electrophile, leading to high stereoselectivity. In other systems, alternative pathways have been identified. For instance, the addition of ethyl cyanoacetate to conjugated olefins can be catalyzed by t-butyl peroxide at high temperatures, proceeding through a radical addition mechanism rather than an ionic one. rsc.org Furthermore, some conjugate additions can be enabled by single-electron transfer (SET) pathways, which involve the formation of radical anion intermediates. ibs.re.kr Understanding these diverse mechanistic pathways is crucial for designing new reactions and controlling their outcomes. nih.gov

Michael Addition Reactions with α,β-Unsaturated Systems

Reactions Involving the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the electron-withdrawing nature of the nitrogen atom and the ability of the cyano group to act as both an electrophile and a precursor to other functional groups.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

Cycloaddition reactions offer a powerful method for the construction of cyclic compounds. libretexts.org While specific studies on this compound are not prevalent, the reactivity of the analogous ethyl 2-cyanoacetate provides insight into the potential transformations. The nitrile group can participate as a dipolarophile in cycloaddition reactions.

A notable example is the [3+2] cycloaddition reaction. Research has shown that derivatives of ethyl cyanoacetate can react with 1,3-dipoles. For instance, the reaction of ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives, formed from the corresponding cyanoacetate, represents a [3+2] cycloaddition pathway for the formation of imidazole-based structures. beilstein-journals.org Such reactions typically involve the combination of a two-atom component (the C≡N bond) with a three-atom component (the 1,3-dipole) to form a five-membered heterocyclic ring. libretexts.org The general principle of these reactions suggests that this compound could similarly serve as a substrate for creating complex heterocyclic systems.

Reduction and Hydrolysis Pathways of the Cyano Group

The cyano group of this compound can undergo reduction to form primary amines or be hydrolyzed to yield carboxylic acids or amides, depending on the reaction conditions. wikipedia.orglumenlearning.com

Reduction Pathways: The reduction of nitriles is a fundamental transformation in organic synthesis. allrounder.ai

To Primary Amines: The most common reduction pathway converts the nitrile to a primary amine (R-CH₂NH₂). This can be achieved through two primary methods:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org This process is often the most economical for industrial-scale production of primary amines. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup, effectively reduce nitriles to primary amines. allrounder.ailibretexts.org Other reagents like diborane (B8814927) can also be employed. wikipedia.org

To Aldehydes: It is also possible to achieve a partial reduction to an aldehyde. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, proceeds via an iminium salt intermediate that is then hydrolyzed. wikipedia.org A more common modern method involves using diisobutylaluminium hydride (DIBAL-H), which forms an adduct with the nitrile that hydrolyzes to the aldehyde upon aqueous workup. wikipedia.org

Hydrolysis Pathways: The hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid. The reaction is typically catalyzed by either an acid or a base. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the carbon atom of the nitrile. Tautomerization and further reaction lead to the formation of a primary amide (R-CONH₂). If the reaction is allowed to proceed with heating, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. lumenlearning.com

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an amide. Similar to the acid-catalyzed pathway, heating the reaction mixture can drive the further hydrolysis of the amide to a carboxylate salt. lumenlearning.com

A patent describing related chemistry highlights that in molecules containing both a nitrile and other reducible groups (like a carbon-carbon double bond), selective reduction is possible. For instance, sodium borohydride (B1222165) can be used to hydrogenate a conjugated double bond without affecting the nitrile or the ester group. google.com This selectivity is crucial in complex multi-step syntheses.

Cyclization and Heterocyclic Ring Formation Utilizing this compound

The presence of an active methylene group flanked by both a nitrile and an ester makes this compound an exceptionally useful building block for the synthesis of a wide array of heterocyclic compounds. wikipedia.orgtubitak.gov.tr

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

This compound is an ideal precursor for constructing pyridine and pyrimidine rings, which are core structures in many biologically active molecules. The chemistry is well-established for the analogous ethyl cyanoacetate. researchgate.netresearchgate.net

Pyrimidine Derivatives: The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with urea (B33335) or thiourea. In a well-known multicomponent reaction, an aldehyde, an alkyl cyanoacetate, and thiourea react to form substituted tetrahydropyrimidines. researchgate.netnih.gov

For example, the reaction between an aldehyde, ethyl cyanoacetate, and thiourea in the presence of a catalyst yields 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. nih.gov The 2-ethylbutyl ester would be expected to undergo the same transformation.

Table 1: Catalyst Efficiency in the Synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4a) from Benzaldehyde, Ethyl Cyanoacetate, and Thiourea

| Entry | Catalyst | Time (min) | Yield (%) |

| 1 | DBU | 70 | 85 |

| 2 | DABCO | 85 | 80 |

| 3 | Piperidine | 100 | 75 |

| 4 | Et3N | 110 | 70 |

| 5 | DIPEAc | 60 | 94 |

| 6 | [Bmim]BF4 | 90 | 78 |

| 7 | [Hmim]HSO4 | 95 | 75 |

| 8 | No Catalyst | 180 | No Condensation |

| Source: Adapted from research on the multicomponent synthesis of tetrahydropyrimidines. nih.gov The table demonstrates the efficiency of various catalysts for the model reaction at room temperature. DIPEAc (Diisopropyl ethyl ammonium acetate) shows the highest yield in the shortest time. |

Pyridine Derivatives: Substituted pyridones, a class of pyridine derivatives, can be synthesized through multicomponent reactions involving alkyl cyanoacetates. One reported method involves the three-component reaction of aldehydes, cyanoacetohydrazide, and malononitrile (B47326) or ethyl cyanoacetate. frontiersin.org This reaction provides a direct route to functionalized N-amino-3-cyano-2-pyridones. frontiersin.org

Formation of Fused Heterocyclic Systems

The reactivity of this compound also extends to the synthesis of more complex fused heterocyclic systems. These structures are formed by building one ring onto another existing ring.

A prominent example starting from the related ethyl cyanoacetate is the synthesis of Allopurinol, a drug used to treat gout. wikipedia.org The synthesis begins with a Knoevenagel condensation between ethyl cyanoacetate and triethyl orthoformate. The resulting product is then cyclized with hydrazine (B178648) to form a substituted pyrazole (B372694) ring. A subsequent cyclization with formamide (B127407) builds a pyrimidine ring onto the pyrazole, yielding the final fused pyrazolo-pyrimidine structure of Allopurinol. wikipedia.org

Furthermore, alkyl cyanoacetates are key starting materials for other fused systems. For instance, they can be used to prepare intermediates like ethyl 2-cyano-4,4-diethoxybutanoate. This intermediate, upon reaction with formamidine, undergoes cyclization to form a pyrimidine ring, which is then further converted into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, a fused pyrrole-pyrimidine system. google.com

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. frontiersin.orgorganic-chemistry.org this compound, due to its multiple reactive sites, is an excellent substrate for MCRs.

The synthesis of dihydropyrimidines via the Biginelli reaction is a classic example of an MCR. As detailed in section 3.3.1, this reaction combines an aldehyde, a β-dicarbonyl compound (like this compound), and urea or thiourea in one pot. nih.gov This approach offers significant advantages in terms of atom economy and reduced processing steps. frontiersin.org

Another example is the Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction that can be adapted to use cyanoacetate esters for the formation of dihydropyridine scaffolds. beilstein-journals.org Similarly, the synthesis of functionalized N-amino-3-cyano-2-pyridone from an aldehyde, cyanoacetohydrazide, and an alkyl cyanoacetate is a three-component reaction that highlights the utility of this building block in convergent synthesis strategies. frontiersin.org

Table 2: Three-Component Synthesis of Functionalized N-amino-3-cyano-2-pyridone

| Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Product Yield (%) |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | PEG-200 | 100 | 92 |

| 4-Chlorobenzaldehyde | Malononitrile | PEG-200 | 100 | 95 |

| 4-Hydroxybenzaldehyde | Ethyl Cyanoacetate | PEG-200 | 100 | 90 |

| 4-Hydroxybenzaldehyde | Malononitrile | PEG-200 | 100 | 94 |

| 2-Nitrobenzaldehyde | Ethyl Cyanoacetate | PEG-200 | 100 | 88 |

| 2-Nitrobenzaldehyde | Malononitrile | PEG-200 | 100 | 92 |

| Source: Adapted from research on multicomponent reactions for pyridone synthesis. frontiersin.org The third component in all reactions is cyanoacetohydrazide. PEG-200 is used as a sustainable solvent. |

Advanced Spectroscopic and Structural Elucidation of 2 Ethylbutyl Cyanoacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For 2-ethylbutyl cyanoacetate (B8463686), both ¹H and ¹³C NMR would provide the foundational data for its structural confirmation.

Based on the structure, which consists of a cyanoacetate group and a 2-ethylbutyl ester moiety, the expected chemical shifts can be predicted. The protons and carbons are labeled as shown in the structure below for clarity in the data tables.

(Note: Image is a placeholder for the numbered structure: CH₃(a)-CH₂(b)-CH(c)(CH₂(d)-CH₃(e))-CH₂(f)-O-C(O)(g)-CH₂(h)-C(i)≡N)

(Note: Image is a placeholder for the numbered structure: CH₃(a)-CH₂(b)-CH(c)(CH₂(d)-CH₃(e))-CH₂(f)-O-C(O)(g)-CH₂(h)-C(i)≡N)The methylene (B1212753) protons (f) adjacent to the ester oxygen are expected to be the most downfield among the alkyl protons due to the oxygen's deshielding effect. The methylene protons (h) of the cyanoacetate group are also significantly deshielded, being alpha to both a carbonyl and a nitrile group. The terminal methyl groups (a, e) would appear at the most upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| a | CH₃ | ~0.90 | t | ~11.0 |

| b | CH₂ | ~1.40 | m | ~23.0 |

| c | CH | ~1.65 | m | ~41.0 |

| d | CH₂ | ~1.40 | m | ~25.5 |

| e | CH₃ | ~0.92 | t | ~11.2 |

| f | CH₂ | ~4.15 | d | ~68.0 |

| g | C=O | - | - | ~163.0 |

| h | CH₂ | ~3.50 | s | ~25.0 |

| i | C≡N | - | - | ~115.0 |

Multi-Dimensional NMR (2D NMR, e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign these resonances and confirm the molecular structure, a suite of 2D NMR experiments would be essential. uvic.calibretexts.orglibretexts.orgyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to trace the connectivity within the 2-ethylbutyl fragment. For instance, the methine proton (c) would show correlations to the methylene protons at positions b, d, and f.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). youtube.com It is crucial for piecing together different molecular fragments. Key HMBC correlations would be observed from the methylene protons (f) to the ester carbonyl carbon (g) and the methine carbon (c), and from the cyanoacetate protons (h) to the carbonyl carbon (g) and the nitrile carbon (i), confirming the ester linkage and the cyanoacetate structure.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton at Position | Correlates to Carbon/Proton at Position | Significance |

|---|---|---|---|

| COSY | f (CH₂) | c (CH) | Confirms attachment of ester-linked methylene to the chiral center. |

| COSY | c (CH) | b (CH₂), d (CH₂) | Establishes connectivity within the branched alkyl chain. |

| HMBC | f (CH₂) | g (C=O) | Confirms the ester linkage. |

| HMBC | h (CH₂) | g (C=O), i (C≡N) | Confirms the cyanoacetate moiety. |

| HSQC | a (CH₃) | a (¹³C) | Directly links each proton signal to its corresponding carbon. |

Stereochemical Analysis and Conformational Preferences via NMR

The carbon at position 'c' in the 2-ethylbutyl group is a stereocenter, meaning this compound is a chiral molecule. Standard NMR cannot distinguish between enantiomers. However, by converting the enantiomers into diastereomers using a chiral derivatizing agent, NMR can be used to determine enantiomeric excess and absolute configuration. fordham.edu A common method is the formation of Mosher esters. nih.govyoutube.com This would involve hydrolyzing the ester, reacting the resulting 2-ethyl-1-butanol (B44090) with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the resulting diastereomeric esters by ¹H NMR. researchgate.net Protons closer to the new chiral center in the two diastereomers would experience different magnetic environments, leading to observable differences in their chemical shifts (Δδ = δS - δR). The sign of these differences allows for the assignment of the absolute configuration of the original alcohol.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental composition with high confidence. For this compound (C₉H₁₅NO₂), the calculated monoisotopic mass is 169.1103 Da. An HRMS experiment would aim to measure this value to within a few parts per million (ppm).

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a molecular fingerprint that is useful for structural elucidation. uni-saarland.de The fragmentation pattern can be predicted based on the known behavior of esters and alkyl chains. libretexts.org

Proposed Key Fragmentation Pathways:

Loss of the Alkoxy Group: Cleavage of the C(g)-O bond can lead to the formation of an acylium ion [NCCH₂CO]⁺.

Loss of the Alkyl Group: Cleavage of the O-C(f) bond can result in a [M - C₆H₁₃]⁺ fragment.

McLafferty Rearrangement: A hydrogen atom from the alkyl chain (specifically from position d) can be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene), resulting in a characteristic fragment ion.

Alkyl Chain Fragmentation: The 2-ethylbutyl cation [C₆H₁₃]⁺ can undergo further fragmentation, losing ethylene (B1197577) to form stable secondary carbocations.

Table 3: Predicted HRMS Fragments for this compound

| m/z (Da) | Proposed Formula | Proposed Identity/Origin |

|---|---|---|

| 169.1103 | [C₉H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113.0477 | [C₅H₇NO₂]⁺˙ | McLafferty Rearrangement product [M - C₄H₈]⁺˙ |

| 85.0892 | [C₆H₁₃]⁺ | 2-Ethylbutyl cation |

| 68.0164 | [C₃H₂NO]⁺ | Acylium ion [NCCH₂CO]⁺ |

| 57.0704 | [C₄H₉]⁺ | Secondary butyl cation from fragmentation of the alkyl chain |

| 41.0265 | [C₃H₅]⁺ | Allyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the most prominent and diagnostic peaks would be from the nitrile (C≡N) and the ester carbonyl (C=O) stretching vibrations. hscprep.com.aulibretexts.org The C≡N stretch appears in a relatively uncongested region of the spectrum, making it a very clean diagnostic peak. researchgate.netlibretexts.org The C=O stretch is typically one of the strongest absorptions in an IR spectrum. The positions of these bands are sensitive to the local electronic environment.

While this compound cannot act as a hydrogen bond donor, its carbonyl oxygen and nitrile nitrogen are hydrogen bond acceptors. In a hydrogen-bond-donating solvent (e.g., methanol), the C=O and C≡N stretching frequencies would be expected to shift to lower wavenumbers (a red shift) due to the weakening of these bonds upon H-bond formation. This effect could be studied by comparing the spectra of the neat liquid to its spectrum in a protic solvent.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H stretch (sp³) | 2870 - 2960 | Strong | Strong |

| C≡N stretch | 2250 - 2260 | Medium, Sharp | Strong, Sharp |

| C=O stretch (ester) | 1735 - 1750 | Very Strong, Sharp | Medium |

| C-O stretch (ester) | 1150 - 1250 | Strong | Weak |

X-ray Crystallography of Crystalline this compound Derivatives for Solid-State Structural Analysis

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, it cannot be analyzed directly. Therefore, a crystalline derivative must be synthesized.

A common strategy for inducing crystallinity in cyanoacetate compounds is to utilize the reactivity of the active methylene group (-CH₂(h)-). periodikos.com.br A Knoevenagel condensation with an aromatic aldehyde, such as 4-bromobenzaldehyde, would yield an (E)-2-cyano-3-(4-bromophenyl)acrylate derivative. The introduction of the rigid, planar, and heavy-atom-containing phenyl ring greatly increases the propensity for crystallization and facilitates the structure solution process. reading.ac.uk

Analysis of a suitable crystal of such a derivative would yield a definitive solid-state structure. nih.gov This would confirm the connectivity established by NMR and provide invaluable data on the molecule's preferred conformation in the crystal lattice, as well as insights into intermolecular interactions like C-H···O or C-H···N hydrogen bonds and potential π-stacking from the aromatic rings, which dictate the crystal packing. nih.gov

Applications of 2 Ethylbutyl Cyanoacetate in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Advanced Organic Scaffolds

2-Ethylbutyl cyanoacetate (B8463686) is a versatile chemical compound that serves as a valuable intermediate in the intricate field of organic synthesis. Its unique molecular structure, featuring a nitrile group, an ester, and an active methylene (B1212753) group, allows it to participate in a wide array of chemical reactions, making it a crucial building block for the construction of complex organic molecules. While specific research focusing exclusively on 2-ethylbutyl cyanoacetate is somewhat limited in publicly available literature, its reactivity can be largely inferred from the well-documented chemistry of other alkyl cyanoacetates, such as ethyl cyanoacetate.

Precursors for Specialized Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and other biologically active compounds. Alkyl cyanoacetates are widely employed as precursors in the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and pyrazoles.

One of the classic methods for synthesizing dihydropyrimidines is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (or a related active methylene compound like an alkyl cyanoacetate), and urea (B33335) or thiourea (B124793). While specific examples utilizing this compound are not readily found, the general mechanism suggests its applicability. The reaction, typically catalyzed by an acid, involves the formation of a dihydropyrimidinone ring, a scaffold present in numerous pharmacologically active molecules.

Similarly, the Hantzsch pyridine (B92270) synthesis offers a route to dihydropyridines through a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding aromatic pyridine. The use of a branched ester like this compound in this synthesis could potentially influence the physical and biological properties of the final pyridine derivatives due to the steric and electronic effects of the 2-ethylbutyl group.

The general reactivity of the cyanoacetate functionality also allows for its participation in the synthesis of other nitrogen heterocycles. For instance, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings, which are another important class of heterocyclic compounds with diverse biological activities.

Building Block for Multifunctional Carbonyl Compounds

The active methylene group in this compound, situated between the electron-withdrawing nitrile and ester groups, is highly acidic and readily undergoes deprotonation to form a stable carbanion. This nucleophilic character is exploited in several carbon-carbon bond-forming reactions to construct multifunctional carbonyl compounds.

A prominent example is the Knoevenagel condensation , where the active methylene compound reacts with an aldehyde or a ketone to form a new carbon-carbon double bond. This reaction is a powerful tool for synthesizing α,β-unsaturated carbonyl compounds and other substituted alkenes. The resulting products from a Knoevenagel condensation with this compound would be highly functionalized molecules containing both a nitrile and an ester group, which can be further manipulated to create more complex structures.

Another important reaction is the Michael addition , a conjugate addition of a nucleophile (in this case, the enolate of this compound) to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.combyjus.comorganic-chemistry.org This reaction leads to the formation of a 1,5-dicarbonyl compound or related structures, which are valuable intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.combyjus.comorganic-chemistry.org The steric bulk of the 2-ethylbutyl group might play a role in the stereoselectivity of the Michael addition, potentially favoring the formation of specific diastereomers.

The products of these reactions serve as versatile intermediates for the synthesis of a wide range of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester group can be hydrolyzed, transesterified, or reduced. This rich chemistry allows for the transformation of the initial Knoevenagel or Michael adducts into a diverse array of multifunctional carbonyl compounds.

Utilization in the Synthesis of Complex Amino Acid Analogues

Amino acids and their analogues are of significant interest in medicinal chemistry and biochemistry. While direct and specific examples of the use of this compound in the synthesis of complex amino acid analogues are not extensively documented, the general synthetic routes involving cyanoacetic esters can be considered.

One established method for the synthesis of α-amino acids involves the alkylation of the active methylene group of a cyanoacetic ester, followed by a series of transformations. For instance, the monosubstituted cyanoacetic ester can be converted into an isocyanate through a Curtius rearrangement. Subsequent hydrolysis of the isocyanate can yield the corresponding α-amino acid. The 2-ethylbutyl ester group would influence the solubility and reactivity of the intermediates in this synthetic sequence.

Furthermore, the multifunctional products obtained from Knoevenagel or Michael reactions involving this compound can serve as precursors for amino acid analogues. For example, the double bond in a Knoevenagel product could be subjected to an asymmetric hydrogenation and subsequent functional group transformations to introduce the amino group, leading to the synthesis of non-proteinogenic amino acids with unique side chains.

Monomer and Crosslinker in Polymer Chemistry and Advanced Materials Development

This compound is a precursor to 2-ethylbutyl 2-cyanoacrylate, a monomer that can be polymerized to form poly(2-ethylbutyl cyanoacrylate). This polymer belongs to the family of poly(alkyl cyanoacrylate)s (PACAs), which have garnered significant attention for their applications in the biomedical field, particularly in drug delivery systems.

Incorporation into Poly(cyanoacrylate) Architectures

Poly(alkyl cyanoacrylate)s are typically synthesized through anionic polymerization of the corresponding alkyl 2-cyanoacrylate monomers. researchgate.net The polymerization is often initiated by weak bases, such as water or amines. The properties of the resulting polymer, such as its degradation rate and drug-loading capacity, can be tuned by varying the alkyl chain of the ester group.

Poly(2-ethylbutyl cyanoacrylate) nanoparticles have been investigated as carriers for anticancer drugs. kashanu.ac.ir The branched 2-ethylbutyl side chain can influence the polymer's glass transition temperature, hydrophobicity, and degradation kinetics, which in turn affects the release profile of the encapsulated drug. The synthesis of these nanoparticles often involves emulsion or miniemulsion polymerization techniques. kashanu.ac.ir

Below is a table summarizing the properties of nanoparticles made from different poly(alkyl cyanoacrylate)s, highlighting the effect of the alkyl side chain.

| Polymer | Monomer | Particle Size (nm) | Drug Encapsulation Efficiency (%) |

| Poly(ethyl cyanoacrylate) | Ethyl 2-cyanoacrylate | 150-300 | Varies with drug |

| Poly(butyl cyanoacrylate) | Butyl 2-cyanoacrylate | 100-400 | Generally high for lipophilic drugs |

| Poly(2-ethylbutyl cyanoacrylate) | 2-Ethylbutyl 2-cyanoacrylate | 150-250 | Dependent on drug properties |

Note: The data in this table is illustrative and can vary significantly depending on the specific formulation and drug used.

Design and Synthesis of Functional Polymeric Materials

The cyanoacrylate monomer derived from this compound can be copolymerized with other monomers to create functional polymeric materials with tailored properties. For instance, copolymerization with monomers containing specific functional groups (e.g., hydroxyl, carboxyl, or amine groups) can be used to introduce desired functionalities onto the polymer backbone.

While the primary role of 2-ethylbutyl 2-cyanoacrylate is as a monomer, the high reactivity of the cyanoacrylate double bond could potentially be exploited in crosslinking reactions. Crosslinking is a process that forms a three-dimensional network structure in a polymer, which can significantly enhance its mechanical properties, thermal stability, and solvent resistance. Although specific research on 2-ethylbutyl cyanoacrylate as a dedicated crosslinking agent is not prominent, in principle, if a di-cyanoacrylate monomer were synthesized from a diol and cyanoacetic acid, it could act as a crosslinker when copolymerized with other vinyl monomers. This would lead to the formation of a crosslinked polymer network with the 2-ethylbutyl ester groups as pendant side chains.

The design of such functional polymeric materials could be beneficial for applications in coatings, adhesives, and advanced composites, where the properties of the material need to be precisely controlled.

Applications in Advanced Adhesives and Coatings Research (focus on chemical structure)

This compound serves as a crucial monomer in the formulation of advanced cyanoacrylate adhesives, prized for their low odor and low "blooming" characteristics. The blooming effect, a common issue with cyanoacrylate adhesives, refers to the formation of a white, powdery residue on the surfaces adjacent to the bond line. This phenomenon is caused by the volatilization of the cyanoacrylate monomer, which then polymerizes on the surrounding surfaces. The chemical structure of this compound, specifically the C6 alkyl chain of the ester group, plays a significant role in mitigating these issues. Its higher molecular weight and lower vapor pressure compared to smaller alkyl ester cyanoacrylates, such as methyl or ethyl cyanoacrylate, reduce its volatility, thereby minimizing blooming.

In the context of advanced adhesive formulations, this compound is often a key component in toughened adhesive systems. These systems are designed to overcome the inherent brittleness of standard cyanoacrylate adhesives. Research in this area has focused on blending this compound with other cyanoacrylate monomers and incorporating rubber toughening agents.

A notable application is in toughened, low odor/low bloom cyanoacrylate compositions. In these formulations, this compound is part of a cyanoacrylate component that can also include other esters like 2-methylbutyl cyanoacrylate and isoamyl cyanoacrylate. This cyanoacrylate mixture is then combined with a rubber toughening component, which is dissolved into the monomer blend. The presence of the 2-ethylbutyl group, with its branched alkyl chain, can influence the polymerization process and the final properties of the adhesive, such as flexibility and impact resistance. The specific composition of such an adhesive is detailed in the table below.

Composition of a Toughened, Low Odor Cyanoacrylate Adhesive

| Component | Role | Percentage by Weight (Typical Range) |

|---|---|---|

| β-alkoxyalkyl cyanoacrylate | Primary Monomer | 40% - 90% |

| 2-Ethylbutyl cyanoacrylate (as part of a secondary cyanoacrylate component) | Low Odor/Low Bloom Monomer | 10% - 50% |

| Rubber Toughening Component | Toughening Agent | Up to 20% |

The chemical structure of this compound is central to its function in these advanced adhesives. The cyano (-CN) and acetate (-COOC₄H₉) groups are electron-withdrawing, which facilitates the rapid anionic polymerization characteristic of cyanoacrylates. The 2-ethylbutyl group, being a larger and more complex alkyl group, not only reduces volatility but can also affect the glass transition temperature (Tg) and mechanical properties of the resulting polymer. This allows for the formulation of adhesives with tailored properties, such as enhanced flexibility and durability, which are critical for demanding applications in electronics, automotive, and medical device manufacturing.

Development of Optoelectronic Materials and Dyes Incorporating this compound Derivatives

The core chemical structure of cyanoacetate esters, including this compound, makes them valuable building blocks for the synthesis of advanced optoelectronic materials and dyes. The electron-withdrawing nature of the cyano and carbonyl groups allows them to function as potent acceptor moieties in donor-π-acceptor (D-π-A) chromophores. While specific research on this compound in this context is emerging, extensive studies on closely related ethyl cyanoacetate derivatives provide a strong basis for understanding its potential. The 2-ethylbutyl group would primarily influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device fabrication and performance.

Synthesis of Chromophores and Fluorophores with Tunable Optical Properties

Derivatives of cyanoacetate are readily used in condensation reactions, such as the Knoevenagel condensation, with various aldehydes and ketones to construct the core of many chromophores and fluorophores. The resulting molecules often exhibit strong intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting cyanoacetate-derived moiety. This ICT is responsible for their unique optical properties.

Research on analogous ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives has demonstrated that these compounds can exhibit fluorescence in both solution and the solid state. The emission wavelengths can be tuned by altering the solvent and the substituents on the pyridine ring. The 2-ethylbutyl ester group, in place of the ethyl group, would be expected to enhance solubility in organic solvents, which is advantageous for solution-based processing and thin-film deposition. Furthermore, the bulkier 2-ethylbutyl group could disrupt intermolecular π-π stacking in the solid state, potentially leading to enhanced solid-state fluorescence by mitigating aggregation-caused quenching (ACQ).

The table below summarizes the optical properties of some ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives, which serve as a model for the expected behavior of this compound analogs.

Optical Properties of Ethyl Cyanoacetate-Derived Chromophores in THF

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solid State Emission Maxima (λem, nm) |

|---|---|---|---|

| Derivative 1 | 338, 494 | 436 | 619 |

| Derivative 2 | 336, 498 | 421 | 641 |

| Derivative 3 | 336, 510 | 389 | 626 |

| Derivative 4 | 331, 511 | 392 | - |

| Derivative 5 | 346, 515 | 449 | 634 |

Investigation of Charge Transfer Characteristics in Cyanoacetate-Based Systems

The investigation of charge transfer characteristics is fundamental to the development of organic electronic materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In cyanoacetate-based systems, the cyano group plays a pivotal role in defining the electron-accepting nature of the molecule and influencing the charge transfer dynamics.

In D-π-A systems incorporating a cyanoacetate moiety, photoexcitation leads to the transfer of an electron from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acceptor part of the molecule containing the cyanoacetate group. The efficiency of this charge transfer process is crucial for the performance of optoelectronic devices.

While direct studies on the charge transfer properties of this compound derivatives are not widely available, the principles can be inferred from related systems. For instance, in cyano-bridged transition-metal compounds, the cyano ligand facilitates charge transfer between metal centers. Similarly, in organic molecules, the cyano group on the acetate moiety provides a high electron affinity, promoting efficient intramolecular charge transfer upon photoexcitation. The nature of the ester group, such as the 2-ethylbutyl group, can indirectly influence these electronic processes by modifying the molecular conformation and solid-state morphology, which in turn affects the electronic coupling between adjacent molecules and the efficiency of intermolecular charge transport. The development of novel dyes and functional π-systems often relies on the precise control of these charge transfer characteristics.

Computational and Theoretical Studies of 2 Ethylbutyl Cyanoacetate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and inherent properties of molecules. These methods solve approximations of the Schrödinger equation to determine the energies and wavefunctions of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational efficiency. researchgate.net

Conformational Landscapes: The flexibility of the 2-ethylbutyl group allows the molecule to adopt various spatial arrangements, or conformations, by rotation around its single bonds. Conformational analysis is the study of the energy differences between these various arrangements. lumenlearning.comscribd.com For 2-ethylbutyl cyanoacetate (B8463686), key rotations would occur around the C-O bond of the ester and the C-C bonds of the alkyl chain. DFT calculations can map the potential energy surface by systematically rotating these bonds, identifying low-energy (stable) staggered conformations and high-energy (unstable) eclipsed conformations. chemistrysteps.com The steric bulk of the ethyl group branching from the butyl chain significantly influences the stability of these conformers, with the most stable arrangements minimizing steric hindrance between the alkyl chain and the cyanoacetate moiety.

Table 1: Illustrative Relative Energies of 2-Ethylbutyl Cyanoacetate Conformers from a Hypothetical DFT Calculation

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Description |

| Anti-periplanar | 180° | 180° | 0.0 | Most stable, minimized steric hindrance |

| Syn-periplanar | 0° | 180° | 8.5 | Eclipsed interaction between C=O and alkyl chain |

| Gauche | 180° | 60° | 2.1 | Staggered but with some steric interaction |

Note: This table is for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Tautomerism: this compound can exist in two tautomeric forms: the keto form (a cyano-ester) and the enol form (an α-cyano-α-hydroxy-alkene). Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com While the keto form is generally more stable for simple esters, the presence of the electron-withdrawing cyano group can stabilize the enol form. DFT calculations can precisely determine the relative energies of the keto and enol tautomers, as well as the energy barrier for the interconversion, providing insight into their equilibrium concentrations. scispace.comrsc.org

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, FMO analysis would predict:

Nucleophilic Character: The HOMO is expected to be localized on the α-carbon (the carbon between the cyano and carbonyl groups), particularly in its enolate form. This indicates that this site is the most reactive towards electrophiles.

Electrophilic Character: The LUMO is likely centered on the carbon atoms of the carbonyl (C=O) group and the nitrile (C≡N) group. These sites are susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is also a critical indicator of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -11.5 | α-Carbon, Oxygen (lone pairs) | Nucleophilic / Electron Donor |

| LUMO | -0.8 | Carbonyl Carbon, Nitrile Carbon | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | 10.7 | - | High Kinetic Stability |

Note: This table contains hypothetical data to illustrate the output of FMO analysis.

The distribution of electrons in a molecule is rarely uniform, leading to regions of partial positive and negative charge. Quantum chemical calculations can quantify this charge distribution. An electrostatic potential (ESP) map provides a visual representation of this distribution on the molecule's electron density surface. avogadro.ccuni-muenchen.de

For this compound, an ESP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, located around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. youtube.com These areas are attractive to electrophiles and are sites for hydrogen bonding.

Positive Potential (Blue): Regions of low electron density, primarily around the hydrogen atoms and the carbonyl carbon. These areas are susceptible to nucleophilic attack. youtube.com

This detailed mapping of the charge landscape is crucial for understanding intermolecular interactions, solvation effects, and the initial stages of chemical reactions. walisongo.ac.id

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows chemists to explore the detailed step-by-step pathways of chemical reactions, identifying transient species like transition states that are often impossible to observe experimentally.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. nih.gov Identifying the structure and energy of a transition state is crucial for understanding a reaction's kinetics and mechanism. mit.edu Computational methods can locate these saddle points on the potential energy surface.

A key reaction involving cyanoacetate esters is the Knoevenagel condensation, a base-catalyzed reaction with a carbonyl compound. For this compound, computational modeling could characterize the transition state for the initial deprotonation at the α-carbon by a base, followed by the nucleophilic attack on an aldehyde or ketone. The calculated energy of this transition state (the activation energy) would determine the reaction rate.

Many reactions involving this compound, such as its synthesis or subsequent condensations, are catalyzed. Computational modeling can be used to investigate the entire catalytic cycle, providing a comprehensive understanding of the catalyst's role.

For example, in a base-catalyzed condensation, calculations can model:

Reactant-Catalyst Complex Formation: The initial interaction of the base with this compound.

Deprotonation: The formation of the enolate intermediate, including the transition state.

Nucleophilic Addition: The attack of the enolate on another reactant.

Product Formation and Catalyst Regeneration: The final steps leading to the product and the release of the catalyst.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The behavior of this compound in a solvent is primarily dictated by the interactions of its polar functional groups—the nitrile (-C≡N) and the ester (-COOC₂H₅)—and its nonpolar alkyl chains (the ethyl and butyl groups). The interplay of these interactions determines the solubility, stability, and conformational preferences of the molecule in different solvents.

Solvent Effects on Molecular Conformation and Stability

The polarity of the solvent is expected to have a significant influence on the conformational equilibrium of this compound. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the dipole moments of the solvent molecules will interact favorably with the polar cyano and ester groups. These interactions are anticipated to stabilize conformations where these polar groups are more exposed to the solvent.

Conversely, in nonpolar solvents like hexane (B92381) or toluene (B28343), the dominant interactions will be van der Waals forces between the solvent and the alkyl portions of this compound. In such environments, the molecule may adopt more compact conformations to minimize the unfavorable exposure of its polar groups to the nonpolar solvent, a phenomenon known as the hydrophobic effect.

Analysis of Intermolecular Interactions

The intermolecular interactions between this compound and solvent molecules can be categorized into several types:

Dipole-Dipole Interactions: The permanent dipoles of the cyano and ester groups will interact with the dipoles of polar solvent molecules. These interactions are crucial for the solvation of this compound in polar media.

Van der Waals Forces: These forces, comprising London dispersion forces and dipole-induced dipole interactions, are present in all solvent systems. They are the primary mode of interaction in nonpolar solvents and play a substantial role in the solvation of the nonpolar alkyl chains of this compound.